molecular formula C20H34O B1170545 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- CAS No. 1438-62-6

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-

Cat. No.: B1170545
CAS No.: 1438-62-6
InChI Key:
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Description

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- is a natural product found in Cryptomeria japonica, Abies firma, and other organisms with data available.

Scientific Research Applications

  • Bioenergy and Biomedicine Applications : A study found that 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- (4.09% relative content) was identified among the chemical components extracted from Cunninghamia lanceolata wood with benzene/ethanol. These extractives could be used in bioenergy and biomedicine (Ma et al., 2009).

  • Synthesis of Chemical Compounds : Research indicated the compound's involvement in the chemoenzymatic synthesis of other chemicals like (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, showing its potential in complex chemical syntheses (Kinoshita et al., 2008).

  • Chemical Analysis of Traditional Medicine : In the volatile oil analysis of the Ganteling capsule, a traditional medicine, the compound was detected, suggesting its role in the medicinal properties of such preparations (Li Ping-ya, 2012).

  • Chemical Synthesis and Analysis : It has been used in the synthesis of polycyclic compounds and analyzed through methods like GC-MS, indicating its significance in chemical synthesis research (Saitoh et al., 2006).

  • Fuel Combustion Research : The compound was studied in the context of fuel combustion, specifically in the pyrolysis of 1-ethylnaphthalene, a related compound. This research is relevant to understanding the formation of soot and polycyclic aromatic hydrocarbons in fuel combustion (Yang et al., 2009).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-. Factors such as temperature, pH, and the presence of other compounds can impact how this compound interacts with its targets and how stable it is in various environments. Specific details on how these factors influence the action of this compound are currently unknown .

Biochemical Analysis

Biochemical Properties

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing the metabolic flux and levels of various metabolites . This compound can also affect the activity of cofactors, leading to changes in the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in various biochemical processes.

Subcellular Localization

1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- exhibits specific subcellular localization, which is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECREIRZLPLYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859504
Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106631-38-3, 596-85-0
Record name α-Ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol
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Record name 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-
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Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
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Record name 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
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Record name (3R)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]pent-1-en-3-ol
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Q & A

Q1: What is the significance of 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- in the context of the research?

A1: The study aimed to identify the chemical components of Cunninghamia lanceolata wood extractives for potential bioenergy applications. The research identified 83 compounds, including 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-, present at a relative content of 4.09% as determined by area normalization. While not a primary constituent, its presence contributes to the overall chemical profile of the extractives []. This information is valuable for understanding the potential applications and properties of the extractives as a bioenergy source.

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